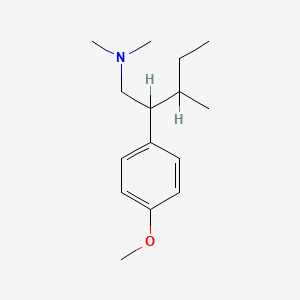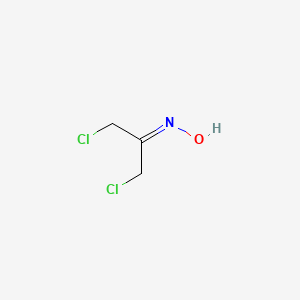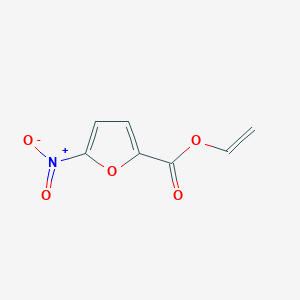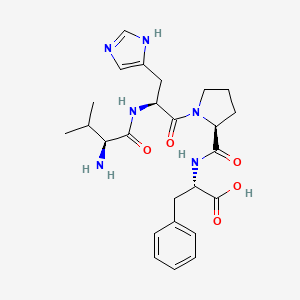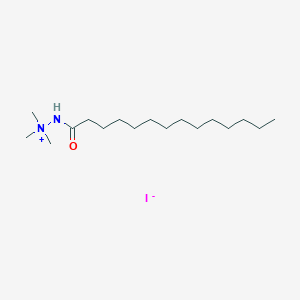
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound with a hydrazinium core, which makes it an interesting subject for various chemical and biological studies. The compound is characterized by its iodide ion, which plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide typically involves the reaction of tetradecanoyl chloride with trimethylhydrazine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Tetradecanoyl chloride+Trimethylhydrazine→1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the product, which is essential for its applications in various fields.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The iodide ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to disruption of membrane integrity and function. It may also interact with enzymes and other proteins, affecting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trimethylhydrazinium iodide
- 1,1,2-Trichloromethane
Comparison
Compared to similar compounds, 1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide is unique due to its long alkyl chain and the presence of the iodide ion. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
26720-76-3 |
|---|---|
Fórmula molecular |
C17H37IN2O |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
trimethyl-(tetradecanoylamino)azanium;iodide |
InChI |
InChI=1S/C17H36N2O.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(20)18-19(2,3)4;/h5-16H2,1-4H3;1H |
Clave InChI |
HIGUTBZKRBXWMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)N[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


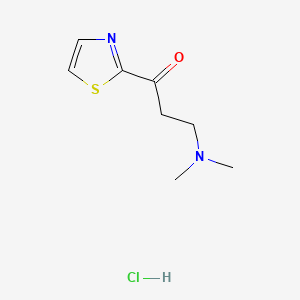
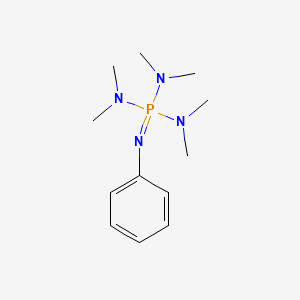
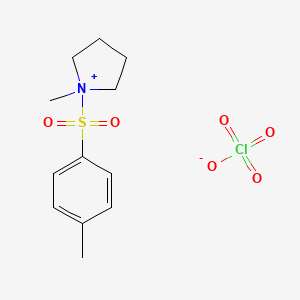
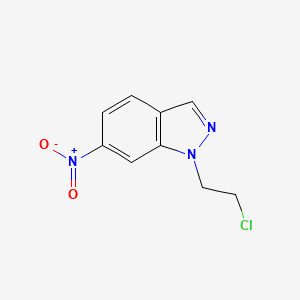
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)

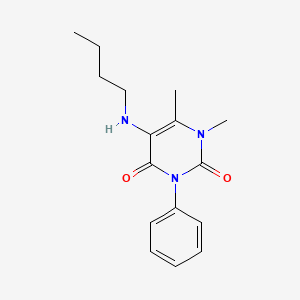
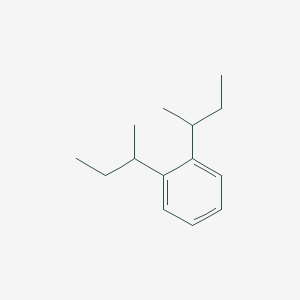
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
